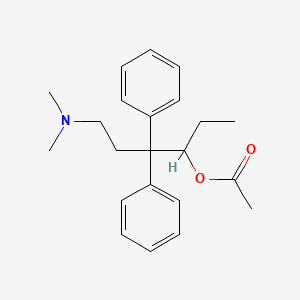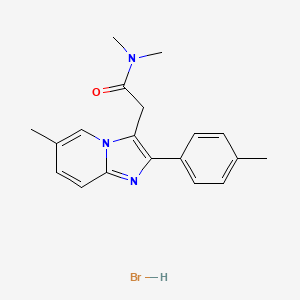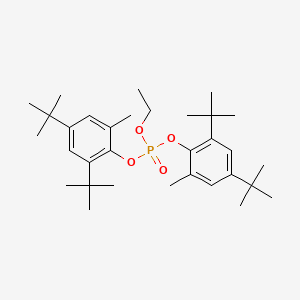
FC7Lvp85JZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide, identified by the unique ingredient identifier FC7Lvp85JZ, is a compound with a molecular formula of C20H22FN3O . This compound is notable for its structural complexity, which includes an indole ring substituted with a dimethylaminoethyl group and a fluorobenzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethyl methacrylate with other reagents under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as 2,2′-azobis(2-methylpropionitrile) (AIBN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The compound’s effects are mediated through its binding to serotonin receptors and other protein targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltryptamine: Shares the indole structure and has similar pharmacological properties.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used in photoinitiation and shares the dimethylaminoethyl group.
Tris(2-(dimethylamino)ethyl)amine: Another compound with dimethylamino groups, used in polymer chemistry.
Uniqueness
N-(3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorobenzamide moiety differentiates it from other similar compounds, providing unique properties for research and industrial applications .
Eigenschaften
CAS-Nummer |
189806-34-6 |
|---|---|
Molekularformel |
C20H22FN3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22FN3O/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14/h4-9,12,22H,10-11H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
IIHVBDVYBDSPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


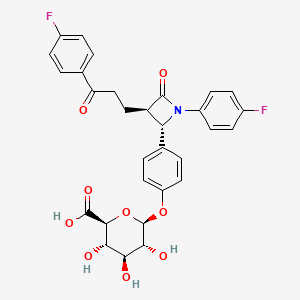
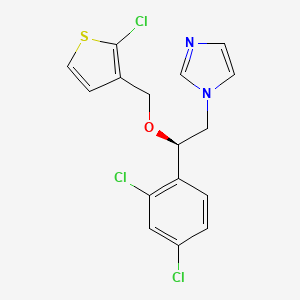
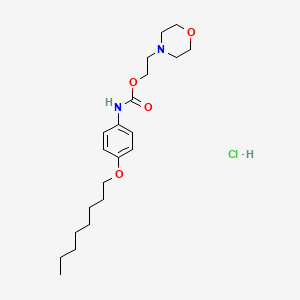




![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
